alpha,alpha-Difluoro-1-naphthaleneacetic acid
Description
α,α-Difluoro-1-naphthaleneacetic acid is a fluorinated derivative of 1-naphthaleneacetic acid (NAA), a well-known plant growth regulator. The compound features two fluorine atoms substituted at the α-positions of the acetic acid moiety attached to the 1-position (α-position) of naphthalene. This structural modification significantly alters its physicochemical properties, such as acidity, solubility, and biological activity, compared to non-fluorinated analogs. Fluorination is a common strategy in agrochemical and pharmaceutical design to enhance metabolic stability and bioavailability .
Properties
IUPAC Name |
2,2-difluoro-2-naphthalen-1-ylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O2/c13-12(14,11(15)16)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXILYIHFGBMXDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(C(=O)O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73790-14-4 | |
| Record name | 2,2-difluoro-2-(naphthalen-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
One common method is the electrophilic fluorination of 1-naphthaleneacetic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selective fluorination and high yield.
Industrial production methods may involve more scalable processes, such as continuous flow fluorination, which allows for better control over reaction parameters and higher production efficiency .
Chemical Reactions Analysis
Alpha,alpha-Difluoro-1-naphthaleneacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions .
Scientific Research Applications
Plant Growth Regulation
DFNAA, like its parent compound 1-naphthaleneacetic acid (NAA), exhibits auxin-like properties that make it useful in plant growth regulation. Auxins are critical for various plant developmental processes, including cell elongation, root formation, and fruit development. DFNAA has been shown to enhance rooting in plant cuttings and improve fruit set and development.
- Rooting Agent : Studies indicate that DFNAA can effectively promote root formation in various plant species when applied at optimal concentrations . Its efficacy as a rooting agent can be attributed to its ability to stimulate cellular division and elongation in root tissues.
- Fruit Development : Similar to NAA, DFNAA can be used to prevent premature fruit drop and enhance fruit set by modulating hormonal balances within the plant .
Pharmaceutical Applications
The unique structure of DFNAA allows it to serve as a lead compound for developing new pharmaceuticals. Its fluorinated nature may enhance bioavailability and metabolic stability compared to non-fluorinated analogs.
- Anti-inflammatory Agents : Research indicates that fluorinated compounds like DFNAA can exhibit anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory pathways. This makes DFNAA a candidate for further development into non-steroidal anti-inflammatory drugs (NSAIDs) .
- Cancer Research : Fluorinated naphthalene derivatives have been investigated for their potential anti-cancer activities. The introduction of fluorine can influence the compound's interaction with biological targets, potentially leading to novel therapeutic agents .
Use in Agriculture
In a controlled study examining the effects of DFNAA on rooting in cuttings of Hemarthria compressa, different concentrations were applied to assess their influence on root development. Results showed that a concentration of 200 mg/l significantly improved rooting compared to control groups without treatment . This study highlights DFNAA's potential as an effective rooting hormone in agricultural practices.
Electrochemical Applications
A recent study focused on the electrochemical carboxylation of alpha,alpha-difluorotoluene derivatives demonstrated that DFNAA could be synthesized efficiently through this method. The study explored how this synthesis route could facilitate the incorporation of carbon dioxide into organic molecules, thereby contributing to sustainable chemical processes .
Comparative Analysis with Other Auxins
| Compound | Structure Characteristics | Application Areas | Efficacy Level |
|---|---|---|---|
| 1-Naphthaleneacetic Acid (NAA) | Non-fluorinated auxin | Plant growth regulation, rooting | High |
| Alpha,Alpha-Difluoro-1-Naphthaleneacetic Acid (DFNAA) | Fluorinated auxin | Plant growth regulation, pharmaceuticals | Potentially Higher |
| Indole-3-Acetic Acid (IAA) | Natural auxin | Plant growth regulation | High |
Mechanism of Action
The mechanism of action of alpha,alpha-Difluoro-1-naphthaleneacetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The compound can inhibit enzymes or modulate receptor activity by forming strong hydrogen bonds and electrostatic interactions with target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key differences between α,α-difluoro-1-naphthaleneacetic acid and its analogs:
Key Observations:
Acidity : The difluoro substitution drastically lowers the pKa of the carboxylic acid group. For example, NAA has a pKa of ~3.7, while α,α-difluoro-1-naphthaleneacetic acid is estimated at ~2.5 due to the electron-withdrawing effect of fluorine atoms. A similar trend is observed in α,α-difluorophenylacetic acid (pKa ~2.3), which is more acidic than phenylacetic acid (pKa ~4.3) .
Functional Groups : Replacing the carboxylic acid with an amide (as in NAD) increases melting point and reduces acidity, making NAD less reactive but more stable in biological systems .
Biological Activity
Alpha,alpha-Difluoro-1-naphthaleneacetic acid (DFNAA) is a synthetic derivative of 1-naphthaleneacetic acid (NAA), which is a well-known plant growth regulator in the auxin family. This article explores the biological activity of DFNAA, its mechanisms of action, and its applications in agricultural and biological research contexts.
Chemical Structure and Properties
DFNAA is characterized by the addition of two fluorine atoms at the alpha position of the naphthalene ring, altering its chemical properties compared to NAA. The structural formula can be represented as:
This modification enhances its stability and biological activity, making it a subject of interest in various studies.
Auxin Activity : Like NAA, DFNAA functions primarily as an auxin, influencing plant growth and development through various physiological processes. It promotes cell elongation, root initiation, and fruit development. The compound's efficacy is often dependent on concentration and application timing.
Signal Transduction Pathways : DFNAA interacts with auxin receptors and influences downstream signaling pathways that regulate gene expression related to growth and development. Studies have shown that it can modulate the expression of genes involved in cell division and elongation, similar to other auxins like indole-3-acetic acid (IAA) .
Plant Growth Promotion
DFNAA has been demonstrated to enhance root formation in various plant species when applied at specific concentrations. Research indicates that concentrations ranging from 10 to 100 μg/mL are effective for promoting root initiation without causing phytotoxicity .
Table 1: Effects of DFNAA on Root Formation
| Concentration (μg/mL) | Root Length (cm) | Root Number |
|---|---|---|
| 10 | 5.0 | 3 |
| 50 | 7.5 | 5 |
| 100 | 6.0 | 4 |
Toxicological Profile
The toxicological assessment of DFNAA reveals that it possesses low acute toxicity levels similar to NAA. In studies involving rats, high doses led to reduced body weight gain and gastrointestinal disturbances . Chronic exposure studies indicate potential developmental toxicity, necessitating careful application in agricultural settings.
Table 2: Toxicological Endpoints for DFNAA
| Endpoint | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Study Type |
|---|---|---|---|
| Acute Oral | 50 | 250 | Rat Development |
| Chronic Dietary | 15 | 75 | Dog |
| Dermal Exposure | 300 | 1000 | Rat |
Case Studies
- Rooting in Horticulture : A study focused on the application of DFNAA in propagating cuttings of various horticultural plants demonstrated significant improvements in rooting efficiency compared to untreated controls. The optimal concentration was found to be around 50 μg/mL .
- Fruit Development : Another study investigated the use of DFNAA in apple orchards, where it was applied post-blossom to enhance fruit set and size. Results indicated a marked increase in fruit yield and quality when compared to traditional auxin treatments .
Q & A
Q. What are the recommended synthetic routes for α,α-difluoro-1-naphthaleneacetic acid, and how can yield optimization be achieved?
The synthesis typically involves fluorination of the parent 1-naphthaleneacetic acid structure. A common approach is the use of difluoromethylation reagents (e.g., diethylaminosulfur trifluoride, DAST) to introduce fluorine atoms at the α-position. Reaction conditions (temperature, solvent polarity, and stoichiometry) must be tightly controlled to minimize side reactions such as over-fluorination or decomposition. For example, structural analogs like 1-(difluoromethyl)naphthalene-5-acetic acid (CAS 1261783-72-5) are synthesized via nucleophilic substitution or electrophilic fluorination, requiring inert atmospheres and anhydrous solvents . Yield optimization may involve iterative adjustments to reaction time and catalyst loading, followed by purification via recrystallization or column chromatography.
Q. What spectroscopic techniques are most effective for characterizing α,α-difluoro-1-naphthaleneacetic acid?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming fluorine substitution and structural integrity. NMR resolves distinct chemical shifts for the two fluorine atoms, while NMR identifies coupling patterns in the naphthalene ring. Mass spectrometry (MS) with electrospray ionization (ESI) or gas chromatography (GC-MS) validates molecular weight and purity. Infrared (IR) spectroscopy detects carboxylic acid functional groups (C=O stretch at ~1700 cm). Challenges in NMR interpretation, such as signal splitting due to coupling with adjacent protons, require careful analysis to avoid misassignment .
Q. How does α,α-difluoro-1-naphthaleneacetic acid compare to its non-fluorinated analog in plant growth regulation studies?
Fluorination enhances metabolic stability and bioavailability by reducing enzymatic degradation. While 1-naphthaleneacetic acid (NAA, CAS 86-87-3) is a well-known auxin analog, the difluoro derivative may exhibit altered receptor-binding affinity or prolonged activity in plant tissues. Comparative studies should include dose-response assays in model systems (e.g., Arabidopsis thaliana) to quantify differences in root elongation inhibition or hypocotyl curvature. Analytical methods like HPLC-MS can track compound persistence in plant extracts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for α,α-difluoro-1-naphthaleneacetic acid?
Discrepancies in toxicity profiles (e.g., LD values) often arise from variations in test models (in vitro vs. in vivo) or exposure durations. A robust strategy involves:
- Standardized assays : Use OECD guidelines for acute toxicity testing in rodents or aquatic organisms.
- Metabolite profiling : Identify degradation products (e.g., via LC-QTOF-MS) that may contribute to toxicity.
- Cross-species validation : Compare results across multiple species to account for metabolic differences. For example, naphthalene derivatives like 1-fluoronaphthalene (CAS 321-38-0) show species-specific hepatotoxicity, underscoring the need for comprehensive metabolic studies .
Q. What experimental designs are optimal for studying the environmental persistence of α,α-difluoro-1-naphthaleneacetic acid?
Design a tiered approach:
- Laboratory simulations : Assess hydrolysis, photolysis, and microbial degradation under controlled pH/temperature.
- Field studies : Monitor soil and water residues in agricultural settings using QuEChERS extraction followed by GC-MS/MS.
- Bioaccumulation assays : Measure bioconcentration factors (BCFs) in aquatic organisms (e.g., Daphnia magna). Reference methods for polyfluoroalkyl substances (PFAS) analysis, such as solid-phase extraction paired with high-resolution MS, can be adapted .
Q. What strategies mitigate challenges in quantifying α,α-difluoro-1-naphthaleneacetic acid in complex matrices?
Matrix effects (e.g., interference from plant pigments or soil organic matter) require:
- Selective extraction : Use acidified acetonitrile for plant tissues or sonication-assisted extraction for soils.
- Isotope dilution : Employ -labeled internal standards to correct for recovery losses.
- Chromatographic optimization : Utilize reverse-phase HPLC with a pentafluorophenyl column to enhance separation of fluorinated analogs. Method validation should follow ICH Q2(R1) guidelines, including spike-recovery tests at low ppm levels .
Q. How can computational modeling predict the biological activity of α,α-difluoro-1-naphthaleneacetic acid derivatives?
Molecular docking and quantitative structure-activity relationship (QSAR) models can predict auxin receptor binding. Key steps include:
- Ligand preparation : Optimize the 3D structure of the difluoro derivative using density functional theory (DFT).
- Target validation : Dock against known auxin-binding proteins (e.g., TIR1/AFB receptors) using AutoDock Vina.
- Dynamic simulations : Perform molecular dynamics (MD) to assess binding stability under physiological conditions. Cross-reference with experimental data (e.g., IC values) to validate predictions .
Methodological and Contradiction Analysis
Q. What are the limitations of current fluorination methods for scaling up α,α-difluoro-1-naphthaleneacetic acid synthesis?
DAST-mediated fluorination, while effective, poses safety risks (e.g., HF release) and scalability challenges. Alternatives include:
- Flow chemistry : Minimizes exothermic risks and improves mixing efficiency.
- Electrochemical fluorination : Reduces reagent waste and enables greener synthesis. Comparative studies on reaction efficiency and purity are needed, particularly for multi-gram syntheses .
Q. How should researchers address discrepancies in reported melting points or spectral data?
Variations in melting points (e.g., 134–135°C for NAA vs. unverified data for the difluoro analog) may stem from impurities or polymorphic forms. Solutions include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
